molecular formula C15H21Cl2NO7 B5010553 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid

Cat. No.: B5010553
M. Wt: 398.2 g/mol
InChI Key: PEWRLFCLIKQWES-UHFFFAOYSA-N
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Description

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid is a complex organic compound that features a dichlorophenoxy group, an ethoxy chain, and a methylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and amino groups.

    Reduction: Reduction reactions can target the dichlorophenoxy group, potentially converting it to a less chlorinated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are typically employed.

Major Products

    Oxidation: Products include various oxidized forms of the original compound.

    Reduction: Reduced forms of the dichlorophenoxy group.

    Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and microbial activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with an additional chlorine atom.

    2,4-Dichlorophenoxyethanol: A simpler analog without the amino and oxalic acid groups.

Uniqueness

2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol; oxalic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO3.C2H2O4/c1-16(4-6-17)5-7-18-8-9-19-13-10-11(14)2-3-12(13)15;3-1(4)2(5)6/h2-3,10,17H,4-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWRLFCLIKQWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCOC1=C(C=CC(=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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